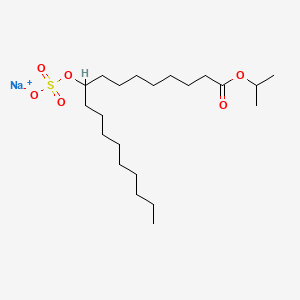
Sodium 1-isopropyl 9-(sulfooxy)stearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-isopropyl 9-(sulfooxy)stearate typically involves the reaction of octadecanoic acid with chloro octadecane, followed by oxidation with sodium sulfate to generate the desired product. This product is then reacted with sodium hydroxide to yield the final compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 1-isopropyl 9-(sulfooxy)stearate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions where the sulfooxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted stearates depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Sodium 1-isopropyl 9-(sulfooxy)stearate is used as a surfactant in the synthesis of dendritic mesoporous silica nanospheres, which have applications in drug delivery and catalysis .
Biology: In biological research, it is used to study the effects of surfactants on cell membranes and protein interactions .
Medicine: In medicine, it is explored for its potential use in drug formulations to enhance the solubility and bioavailability of hydrophobic drugs .
Industry: In the industrial sector, it is used in the formulation of detergents, emulsifiers, and other cleaning agents due to its surfactant properties .
Mecanismo De Acción
The mechanism of action of Sodium 1-isopropyl 9-(sulfooxy)stearate involves its ability to interact with lipid bilayers and proteins, disrupting their structure and function. This interaction is primarily due to its anionic surfactant nature, which allows it to insert into lipid bilayers and alter their properties .
Comparación Con Compuestos Similares
Sodium stearate: Another anionic surfactant with similar properties but different molecular structure.
Sodium dodecyl sulfate: A widely used surfactant with a shorter carbon chain.
Sodium laurate: Similar surfactant with a different carbon chain length.
Uniqueness: Sodium 1-isopropyl 9-(sulfooxy)stearate is unique due to its specific molecular structure, which imparts distinct properties such as higher solubility and specific interactions with biological membranes compared to other surfactants .
Propiedades
Número CAS |
14350-72-2 |
|---|---|
Fórmula molecular |
C21H41NaO6S |
Peso molecular |
444.6 g/mol |
Nombre IUPAC |
sodium;(1-oxo-1-propan-2-yloxyoctadecan-9-yl) sulfate |
InChI |
InChI=1S/C21H42O6S.Na/c1-4-5-6-7-8-10-13-16-20(27-28(23,24)25)17-14-11-9-12-15-18-21(22)26-19(2)3;/h19-20H,4-18H2,1-3H3,(H,23,24,25);/q;+1/p-1 |
Clave InChI |
ZXROQEDKUJSDFM-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCC(CCCCCCCC(=O)OC(C)C)OS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


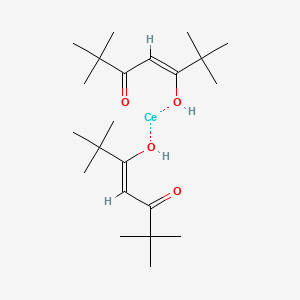
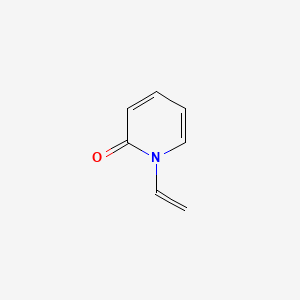

![1-[4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13790767.png)
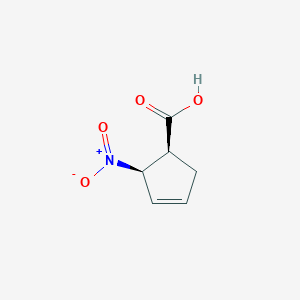
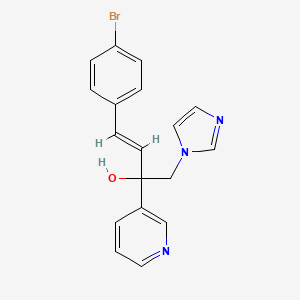
![4-[3,5-Bis(4-aminophenyl)phenyl]aniline;2,5-bis(ethenyl)terephthalaldehyde](/img/structure/B13790781.png)



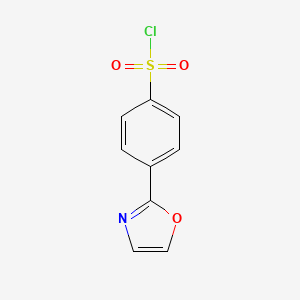
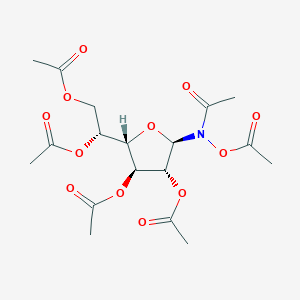
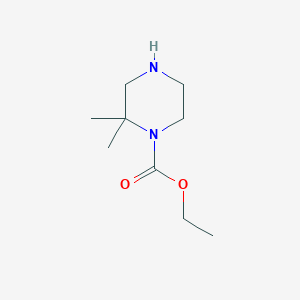
![[7-(4-Aminophenyl)-4-nitro-1-oxo-3,7-dihydro-2,1,3-benzoxadiazol-1-ium-6-ylidene]-dioxidoazanium](/img/structure/B13790819.png)
